molecular formula C6H11F2N B1650784 (1S)-3,3-Difluorocyclohexan-1-amine CAS No. 1202174-18-2

(1S)-3,3-Difluorocyclohexan-1-amine

Cat. No. B1650784
CAS RN: 1202174-18-2
M. Wt: 135.15
InChI Key: VAQNIUDWPOLHBT-YFKPBYRVSA-N
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Description

(1S)-3,3-Difluorocyclohexan-1-amine, also known as DFH, is a novel compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

(1S)-3,3-Difluorocyclohexan-1-amine has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (1S)-3,3-Difluorocyclohexan-1-amine has been studied as a potential drug candidate for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. (1S)-3,3-Difluorocyclohexan-1-amine has also been investigated for its potential antiviral and anticancer properties. In drug discovery, (1S)-3,3-Difluorocyclohexan-1-amine has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, (1S)-3,3-Difluorocyclohexan-1-amine has been used as a monomer for the synthesis of polymeric materials with unique properties.

Mechanism of Action

The exact mechanism of action of (1S)-3,3-Difluorocyclohexan-1-amine is not fully understood, but it is believed to interact with various molecular targets in the body, including enzymes and receptors. (1S)-3,3-Difluorocyclohexan-1-amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. (1S)-3,3-Difluorocyclohexan-1-amine has also been shown to interact with the GABA-A receptor, a receptor that plays a role in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
(1S)-3,3-Difluorocyclohexan-1-amine has been shown to have various biochemical and physiological effects in the body. In animal studies, (1S)-3,3-Difluorocyclohexan-1-amine has been shown to improve cognitive function, reduce anxiety, and have anticonvulsant effects. (1S)-3,3-Difluorocyclohexan-1-amine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. (1S)-3,3-Difluorocyclohexan-1-amine has been shown to have a low toxicity profile, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

(1S)-3,3-Difluorocyclohexan-1-amine has several advantages for lab experiments, including its unique chemical structure, potential applications in various fields, and low toxicity profile. However, (1S)-3,3-Difluorocyclohexan-1-amine also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for (1S)-3,3-Difluorocyclohexan-1-amine research, including further investigation of its potential applications in medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (1S)-3,3-Difluorocyclohexan-1-amine could be further studied as a potential drug candidate for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. In drug discovery, (1S)-3,3-Difluorocyclohexan-1-amine could be used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, (1S)-3,3-Difluorocyclohexan-1-amine could be used as a monomer for the synthesis of polymeric materials with unique properties. Further research is also needed to fully understand the mechanism of action of (1S)-3,3-Difluorocyclohexan-1-amine and its potential side effects.

properties

IUPAC Name

(1S)-3,3-difluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)3-1-2-5(9)4-6/h5H,1-4,9H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQNIUDWPOLHBT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301241
Record name (1S)-3,3-Difluorocyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-3,3-Difluorocyclohexan-1-amine

CAS RN

1202174-18-2
Record name (1S)-3,3-Difluorocyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202174-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-3,3-Difluorocyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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